molecular formula C15H21NO2 B11100414 6,7-Dimethoxy-1-(2-methylpropyl)-3,4-dihydroisoquinoline

6,7-Dimethoxy-1-(2-methylpropyl)-3,4-dihydroisoquinoline

Cat. No.: B11100414
M. Wt: 247.33 g/mol
InChI Key: COAYVFJQIHKDGW-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(2-methylpropyl)-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of methoxy groups at the 6th and 7th positions and a 2-methylpropyl group at the 1st position of the dihydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(2-methylpropyl)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing tetrahydroisoquinoline derivatives . This method typically involves the reaction of a benzaldehyde derivative with an amine in the presence of an acid catalyst to form the isoquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(2-methylpropyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to fully saturated isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

6,7-Dimethoxy-1-(2-methylpropyl)-3,4-dihydroisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(2-methylpropyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . The compound’s methoxy groups and isoquinoline ring system play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

Uniqueness

What sets 6,7-Dimethoxy-1-(2-methylpropyl)-3,4-dihydroisoquinoline apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

6,7-dimethoxy-1-(2-methylpropyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C15H21NO2/c1-10(2)7-13-12-9-15(18-4)14(17-3)8-11(12)5-6-16-13/h8-10H,5-7H2,1-4H3

InChI Key

COAYVFJQIHKDGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NCCC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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